5-Bromo-1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine
Description
5-Bromo-1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a halogenated 1,2,4-triazole derivative characterized by a bromine atom at position 5 of the triazole ring and a (4-bromothiophen-2-yl)methyl substituent at position 1. The compound’s structure combines a triazole core—a heterocycle known for its pharmacological versatility—with brominated aromatic systems, which may enhance its electronic properties and biological interactions through halogen bonding .
Properties
Molecular Formula |
C7H6Br2N4S |
|---|---|
Molecular Weight |
338.02 g/mol |
IUPAC Name |
5-bromo-1-[(4-bromothiophen-2-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H6Br2N4S/c8-4-1-5(14-3-4)2-13-6(9)11-7(10)12-13/h1,3H,2H2,(H2,10,12) |
InChI Key |
BUOXLGJPWQSNTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Br)CN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Bromothiophene Intermediate: The starting material, 5-bromothiophene, is brominated to form 4-bromothiophene-2-carboxaldehyde.
Condensation Reaction: The bromothiophene-2-carboxaldehyde is then reacted with hydrazine to form the corresponding hydrazone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and palladium-catalyzed cross-coupling reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized triazole derivatives .
Scientific Research Applications
5-Bromo-1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Chemical Biology: It can be used as a probe to study biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring and bromothiophene moiety can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares the target compound with structurally related triazolamine derivatives:
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects : The target compound’s thiophene ring introduces sulfur, enhancing lipophilicity compared to purely phenyl-substituted analogs (e.g., 5-(3-bromophenyl)-4H-1,2,4-triazol-3-amine). This may improve membrane permeability in biological systems .
- Positional Isomerism : Bromine placement (e.g., 3-bromophenyl vs. 4-bromobenzyl) influences electronic distribution and steric effects, which could modulate receptor affinity .
Physicochemical Properties
- Density and Solubility : Brominated analogs like 5-(4-bromobenzyl)-4H-1,2,4-triazol-3-amine have a density of 1.664 g/cm³, while bulkier derivatives (e.g., C₁₈H₁₉BrN₄O₂) exhibit lower densities (~1.463 g/cm³) due to increased molecular volume . The target compound’s dual bromine atoms likely result in higher density (>1.7 g/cm³).
- pKa and Stability : Triazolamines with electron-withdrawing groups (e.g., bromine) typically exhibit basic pKa values (~10.75), enhancing solubility in acidic environments .
Biological Activity
5-Bromo-1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential applications in medicine.
The compound has the following chemical characteristics:
- Molecular Formula : C₇H₆Br₂N₄S
- Molecular Weight : 338.02 g/mol
- CAS Number : 1695246-31-1
Antibacterial and Antifungal Properties
Research indicates that triazole derivatives exhibit notable antibacterial and antifungal activities. For instance, compounds similar to this compound have been shown to inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism .
Anticancer Activity
Triazole derivatives are also recognized for their anticancer properties. Studies suggest that they can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell survival and proliferation. In particular, the presence of bromine in the structure may enhance the compound's interaction with biological targets, potentially increasing its efficacy against specific cancer types .
Case Studies
- Antimicrobial Efficacy : A study published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of triazole derivatives and their evaluation against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anticancer Research : A recent investigation into triazole compounds demonstrated their ability to inhibit tumor growth in vitro and in vivo models. The study reported that these compounds could significantly reduce cell viability in breast cancer cell lines by inducing cell cycle arrest and apoptosis .
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of Triazole Ring : This is achieved via cyclization reactions involving hydrazine derivatives.
- Bromination : The introduction of bromine atoms can be accomplished through electrophilic aromatic substitution or direct bromination methods.
- Functionalization : The thiophene moiety is introduced through coupling reactions with appropriate thiophene derivatives.
Research Findings Summary Table
Q & A
Q. What are the optimal synthetic routes for 5-Bromo-1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine, and how can regioselectivity be ensured during triazole formation?
- Methodological Answer : The synthesis typically involves nucleophilic substitution and cyclization reactions. For example, a microwave-assisted approach (as seen in pyrazole derivatives) can enhance reaction efficiency and regioselectivity . Key steps include:
Bromination of the thiophene precursor.
Alkylation of the triazole amine using (4-bromothiophen-2-yl)methyl halide.
Solvent optimization (e.g., DMF or ionic liquids) to improve yield .
Regioselectivity is controlled by steric and electronic factors; using catalysts like p-toluenesulfonic acid (p-TSA) in ionic liquids can favor the desired triazole isomer .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : , , and NMR to confirm substitution patterns and purity .
- X-ray Diffraction : Single-crystal X-ray analysis with SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and packing interactions .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and bromine isotope patterns .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer :
- In vitro Assays :
- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Candida spp. or Staphylococcus strains .
- Enzyme Inhibition : Fluorescence-based assays for targets like HIV-1 reverse transcriptase or acetylcholinesterase .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity and stability .
- Molecular Docking : Use AutoDock Vina to simulate binding to HIV-1 RT or fungal CYP51, focusing on halogen-bonding interactions with bromine atoms .
- MD Simulations : GROMACS for 100-ns trajectories to evaluate binding affinity and conformational dynamics .
Q. What strategies resolve contradictions in crystallographic data, such as disordered bromine atoms or twinning?
- Methodological Answer :
- Disorder Handling : SHELXL’s PART instruction to refine disordered regions. Apply ISOR and DELU restraints for thermal parameters .
- Twinning : Use TWIN commands in SHELXL for detwinning. Validate with R-factor ratios () and Hooft parameters .
- High-Resolution Data : Synchrotron radiation (λ = 0.7–1.0 Å) improves electron density maps for heavy atoms like bromine .
Q. How do substituent variations (e.g., thiophene vs. phenyl groups) impact biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with substituents at the thiophene or triazole positions. Test against a panel of enzymes/pathogens.
- Data Table :
| Substituent | Target IC (µM) | LogP |
|---|---|---|
| 4-Bromothiophene | 0.12 (HIV-1 RT) | 2.8 |
| 4-Chlorophenyl | 1.45 | 3.2 |
| 4-Methoxyphenyl | >10 | 1.9 |
- Key Insight : Bromine’s electronegativity enhances target binding via halogen bonds, while bulky groups reduce membrane permeability .
Q. What are the best practices for managing synthetic byproducts and impurities in large-scale reactions?
- Methodological Answer :
- Chromatography : Flash column chromatography (hexane/EtOAc gradients) to isolate the target compound .
- HPLC-MS : Monitor reaction progress and identify impurities (e.g., dehalogenated byproducts) .
- Crystallization : Use solvent mixtures (EtOAc/hexane) to remove residual starting materials .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer :
- Re-evaluate Force Fields : Adjust docking parameters (e.g., van der Waals radii) to better reflect halogen interactions .
- Solvent Effects : Include implicit solvent models (e.g., PBSA) in simulations to account for aqueous environments .
- Proteolytic Stability : Test compound stability in assay buffers (e.g., pH 7.4) to rule out degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
